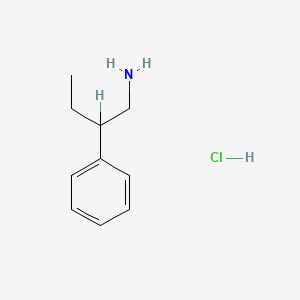

2-Phenylbutan-1-amine hydrochloride

Übersicht

Beschreibung

2-Phenylbutan-1-amine hydrochloride is an organic compound with the molecular formula C10H15N•HCl. It is a crystalline solid that is soluble in various solvents such as DMF, DMSO, and ethanol . This compound belongs to the class of phenylbutylamines, which are characterized by a phenyl group attached to a butan-1-amine moiety .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylbutan-1-amine hydrochloride typically involves the nucleophilic substitution of haloalkanes. One common method is the alkylation of ammonia with a haloalkane, such as bromoethane, in the presence of a large excess of ammonia to yield the primary amine . The reaction can be represented as follows:

C6H5CH2CH2Br+NH3→C6H5CH2CH2NH2+HBr

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenylbutan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction of the compound can yield secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amine group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : CHClN

- Molar Mass : 185.69 g/mol

- Melting Point : 169 °C

- Boiling Point : 222.9 °C at 760 mmHg

- Chemical Structure : The compound features an alpha-ethyl-benzeneethanamine structure, enhancing its solubility and stability for various applications .

Chemistry

- Reference Standard : It serves as a reference standard in analytical chemistry, particularly in mass spectrometry and chromatography techniques. Its unique structure allows for precise identification and quantification of similar compounds in complex mixtures.

- Synthesis of Chiral Amines : The compound is utilized in the synthesis of various chiral amines, which are essential in pharmaceutical chemistry. Its role as a substrate in biocatalytic reactions highlights its importance in green chemistry initiatives aimed at sustainable synthesis methods .

Biology

- Neurotransmitter Interaction : Research indicates that this compound interacts with neurotransmitter transporters, particularly norepinephrine and dopamine transporters. This interaction inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft, which can enhance mood and alertness .

- Potential Therapeutic Applications : The compound is being studied for its stimulant effects and potential therapeutic applications in treating mood disorders and attention-deficit hyperactivity disorder (ADHD). Its mechanism of action is similar to that of traditional stimulants like amphetamines, making it a candidate for further pharmacological studies .

Medicine

- Stimulant Properties : The compound's stimulant properties have been documented in various studies, showing potential for enhancing cognitive function and physical performance. This has led to investigations into its use in clinical settings for managing conditions related to fatigue or cognitive decline .

- Forensic Toxicology : In forensic science, this compound is employed to identify and analyze substances within biological samples. Its distinct chemical profile aids in the detection of drug use or exposure cases.

Neurotransmitter Interaction Studies

A series of studies have examined the effects of this compound on neurotransmitter systems:

- A study indicated that the compound significantly increases dopamine levels in vitro, suggesting potential benefits for conditions like ADHD where dopamine regulation is crucial .

- Another investigation focused on its effects on norepinephrine levels, demonstrating enhanced alertness and mood elevation in animal models .

Synthesis Research

Research into the biocatalytic synthesis of chiral amines using this compound has shown promising results:

Wirkmechanismus

The mechanism of action of 2-Phenylbutan-1-amine hydrochloride involves its interaction with trace amine-associated receptor 1 (TAAR1) and inhibition of vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This interaction can modulate the release and reuptake of neurotransmitters, affecting various physiological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-1-phenylbutane hydrochloride: Similar structure but with an amino group instead of an amine group.

Phenethylamine: A related compound with a phenyl group attached to an ethylamine moiety.

Uniqueness

2-Phenylbutan-1-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with TAAR1 and VMAT2 sets it apart from other similar compounds .

Biologische Aktivität

2-Phenylbutan-1-amine hydrochloride, also known as 2-amino-1-phenylbutane hydrochloride, is a member of the phenethylamine class. Its structure features a phenylethyl group linked to an amine, with the hydrochloride form enhancing its solubility and stability. This compound has garnered attention for its potential biological activities, particularly in relation to dopaminergic and noradrenergic systems in the brain.

The molecular formula of this compound is , with a molecular weight of approximately 187.7 g/mol. The compound's physical properties, such as melting point and solubility, are not extensively documented in the literature, indicating a need for further characterization.

Biological Mechanisms and Activities

Research indicates that this compound may exhibit stimulant properties similar to amphetamines due to its structural resemblance. Studies have shown that the D-isomer of this compound can partially substitute for D-amphetamine in animal models, suggesting a weak mimicry of its stimulant effects.

Interaction with Neurotransmitter Systems

The compound is hypothesized to interact with neurotransmitter systems, particularly dopamine and norepinephrine. This interaction could potentially lead to increased levels of these neurotransmitters in synaptic clefts, influencing mood and behavior. However, specific mechanisms of action remain largely unexplored .

Case Studies and Experimental Data

Several studies have investigated the pharmacological profile of this compound:

- Dopaminergic Activity : In animal studies, it was observed that the compound could induce behavioral changes similar to those caused by known stimulants. This suggests potential utility in understanding stimulant mechanisms.

- Safety and Toxicity : Due to its structural similarity to amphetamines, there are concerns regarding potential side effects and toxicity. Limited data is available on the safety profile of this compound, necessitating caution when handling it in laboratory settings .

- Synthesis and Derivatives : The synthesis pathways for this compound are not well-documented; however, related phenethylamine derivatives have been synthesized using established methods which may provide insights into its production.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-phenylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-2-9(8-11)10-6-4-3-5-7-10;/h3-7,9H,2,8,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUUAQSDHCZRNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20569-45-3 | |

| Record name | Phenethylamine, beta-ethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020569453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethylamine, monohydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.